Lenalidomide-PEG1-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-PEG1-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. Lenalidomide is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and immunomodulatory properties . The addition of PEG and propargyl groups enhances the compound’s solubility, stability, and potential for bioconjugation, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG1-propargyl involves several key steps. Initially, lenalidomide is synthesized through a series of reactions starting from methyl 2-methyl-3-nitrobenzoate . The nitro group is reduced using iron powder and ammonium chloride, followed by bromination and cyclization to form lenalidomide .
For the PEG1-propargyl component, heterobifunctional PEG derivatives are synthesized by modifying commercially available PEG with an α-hydroxyl group and an ω-carboxyl group . The carboxyl group is then converted to a propargyl group, and the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate . Finally, lenalidomide is conjugated with PEG1-propargyl through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact. Green chemistry principles, such as using non-toxic solvents and catalysts, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and ammonium chloride are typical reducing agents.
Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azide or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Comparación Con Compuestos Similares
Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
Lenalidomide derivatives: Various derivatives with modifications at different positions to enhance selectivity and reduce side effects.
This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C18H19N3O4 |
---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
Clave InChI |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.